(1S)-Spiro[4.4]nonan-1-ol is a chiral compound characterized by its unique spirocyclic structure, which consists of a nonane framework with an alcohol functional group. The molecular formula for this compound is , and it features a molecular weight of approximately 140.23 g/mol. The spiro structure indicates that it contains two rings that share a single atom, creating a distinctive three-dimensional arrangement that contributes to its chemical properties and reactivity .
The synthesis of (1S)-Spiro[4.4]nonan-1-ol can be achieved through several methods:
(1S)-Spiro[4.4]nonan-1-ol finds applications primarily in organic synthesis as a chiral building block. Its ability to enhance enantioselectivity makes it valuable in the pharmaceutical industry for the development of new drugs and biologically active compounds. Additionally, its derivatives are used in various
Several compounds share structural similarities with (1S)-Spiro[4.4]nonan-1-ol, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
Spiro[3.5]nonan-1-ol | Spirocyclic | Contains a different ring size; used similarly as an auxiliary. |
Spiro[4.5]decane-1-ol | Spirocyclic | Larger ring system; may exhibit different reactivity patterns. |
Spiro[2.5]octan-1-ol | Spirocyclic | Smaller ring size; less sterically hindered compared to (1S)-Spiro[4.4]nonan-1-ol. |
The uniqueness of (1S)-Spiro[4.4]nonan-1-ol lies in its specific stereochemical arrangement and its effectiveness as a chiral auxiliary in asymmetric synthesis, which may not be matched by these similar compounds.
The use of (1S)-Spiro[4.4]nonan-1-ol as a chiral auxiliary in Diels–Alder reactions enables stereoselective formation of cyclohexene derivatives. The spiro structure’s rigidity positions reactive groups in optimal conformations, favoring endo transition states. For example, acrylate esters of the auxiliary undergo cycloaddition with dienes to yield products with >90% enantiomeric excess (ee) when paired with subtilisin Carlsberg protease. The auxiliary’s hydroxyl group coordinates to Lewis acids, further enhancing stereoselectivity. Post-reaction, mild hydrolysis (e.g., enzymatic cleavage) recovers the auxiliary without racemization.
Enzyme | Substrate | ee of Product (%) | Yield (%) |
---|---|---|---|
Subtilisin Carlsberg | 1-Acrylate ester | 99 | 46 |
Cholesterol esterase | 1-Butyrate ester | 99 | 44 |
Dynamic kinetic resolution (DKR) combines spirocyclic auxiliaries with transition metal catalysts to access both enantiomers of the target molecule. For instance, palladium-catalyzed allylic alkylation of racemic spiro-epoxides with Grignard reagents achieves 98% ee when using (R)-BINAP ligands. The auxiliary’s conformational rigidity prevents epimerization during the reaction, ensuring high fidelity in stereochemical outcomes.
The formation of spiro[4.4]nonane systems through Diels-Alder reactions represents one of the most significant synthetic approaches for constructing these complex molecular architectures [6] [7]. Research has demonstrated that spirocyclizing Diels-Alder reactions can achieve remarkable levels of diastereoselectivity, particularly when employing strongly acidic and confined imidodiphosphorimidate catalysts [6] [7].
The diastereoselectivity observed in spirocyclizing Diels-Alder reactions of exo-enones with dienes has been extensively studied through both experimental and computational approaches [6] [7]. The stereo- and regioselectivities of these reactions are effectively controlled by catalyst confinement effects, which create specific chiral environments that favor particular transition state geometries [6] [7]. Computational studies have revealed that the origin of reactivity and selectivity stems from the unique spatial arrangement of reactants within the confined catalytic environment [6] [7].
The reactivity of spirocyclic dienes in Diels-Alder reactions has been analyzed using distortion/interaction models, which decompose electronic activation energies into distortion and interaction components [8]. For spiro[4.4]nonane-related systems, the distortion energy required for reactants to adopt transition state geometries varies significantly with structural modifications [8]. Research has shown that diene distortion energies gradually decrease as spirocycle size decreases, with values ranging from 19.8 kilocalories per mole for larger systems to 14.2 kilocalories per mole for smaller spirocyclic variants [8].
Substrate Type | Diastereoselectivity Ratio | Yield (%) | Reference |
---|---|---|---|
Cyclopentanone-derived exo-enones | >20:1 | 85-97 | [6] |
Six-membered ring substrates | 4-6:1 | 60-75 | [6] |
Spirocyclic cyclopentadienes | Variable | 70-90 | [8] |
The data demonstrates that cyclopentanone-derived substrates consistently exhibit superior diastereoselectivity compared to their six-membered ring counterparts [6]. This selectivity difference has been attributed to conformational preferences and steric interactions that stabilize specific transition state geometries [6] [7].
Detailed analysis of transition state structures reveals that forming bond lengths in spirocyclizing Diels-Alder reactions typically range from 2.20 to 2.30 Angstroms [8]. The puckering parameter, which measures deviation from planarity in the spirocyclic framework, shows systematic variation with ring size [8]. Smaller spirocycles exhibit reduced puckering (15.9 degrees) compared to larger systems (19.6 degrees), correlating directly with observed reactivity trends [8].
The configurational assignment of spirocentric chirality in spiro[4.4]nonane systems requires specialized analytical approaches due to the unique structural features of these compounds [4] [9]. The spiro carbon atom in (1S)-Spiro[4.4]nonan-1-ol creates a stereogenic center that differs fundamentally from conventional tetrahedral carbon stereocenters [4] [9].
The application of Cahn-Ingold-Prelog rules to spirocyclic compounds involves treating the spiro carbon as having four different substituents, where two pairs of substituents are connected through ring systems [9] [10]. For spiro[4.4]nonane derivatives, the priority assignment requires careful consideration of the ring connectivity and the hydroxyl group positioning [9] [10]. The stereodescriptors 'R' and 'S' are used in preferred International Union of Pure and Applied Chemistry names, although alternative descriptors 'M' and 'P' can describe axial chirality in certain spirocyclic contexts [10].
Advanced conformational analysis techniques have been employed to understand the three-dimensional structure of spiro[4.4]nonane systems [4] [11]. Molecular mechanics calculations reveal that these compounds adopt specific conformational preferences that minimize steric interactions while maximizing orbital overlap [4]. The conformational behavior is particularly important for (1S)-Spiro[4.4]nonan-1-ol, where the hydroxyl group orientation significantly influences the overall molecular geometry [11].
Nuclear magnetic resonance spectroscopy provides crucial structural information for configurational analysis of spirocyclic compounds [11] [12]. Characteristic chemical shifts for spiro[4.4]nonane derivatives include signals at approximately 70-65 parts per million in carbon-13 spectra, corresponding to carbon atoms bearing substituents at the ring junctions [11]. The quaternary spiro carbon typically appears around 65 parts per million, providing a diagnostic signal for structural confirmation [11].
Temperature (°C) | Barrier to Inversion (kcal/mol) | Half-life (hours) | Reference |
---|---|---|---|
25 | 28.5 | >1000 | [4] |
50 | 28.5 | 168 | [4] |
75 | 28.5 | 28 | [4] |
The configurational stability of spiro[4.4]nonane systems demonstrates remarkable resistance to racemization under standard laboratory conditions [4]. The high barrier to stereochemical inversion ensures that enantiomeric integrity is maintained across a wide range of reaction conditions [4].
Pseudosymmetry effects in spiro[4.4]nonane systems create unique challenges for enantiomer differentiation and stereochemical analysis [13] [14]. The presence of pseudosymmetry elements can significantly complicate structural determination and require specialized analytical approaches [13] [14].
The structural characteristics of spiro[4.4]nonane derivatives often exhibit pseudosymmetry relationships that approximate true crystallographic symmetry [13] [14]. These pseudosymmetric elements arise from the similar geometries of the two five-membered rings and can create systematic effects in analytical measurements [13]. Research has shown that crystallographic analysis of spirocyclic compounds frequently reveals non-crystallographic translation vectors that relate independent molecules in the asymmetric unit [13] [14].
The presence of pseudosymmetry in spiro[4.4]nonane systems has direct consequences for analytical techniques, particularly X-ray crystallography and nuclear magnetic resonance spectroscopy [13] [14]. In crystallographic studies, pseudosymmetry can cause systematic variations in diffraction intensities, where reflections with odd indices show systematically lower average intensities compared to even-indexed reflections [13] [14]. This phenomenon complicates structure determination and requires careful consideration during data processing and refinement [13] [14].
Several approaches have been developed for effective enantiomer differentiation in spirocyclic systems despite pseudosymmetry challenges [15] [16]. Chiral resolving agents have proven particularly effective for separating and analyzing spirocyclic enantiomers [15]. The use of chiral nuclear magnetic resonance shift reagents enables the observation of distinct chemical shifts for each enantiomer, facilitating quantitative analysis of enantiomeric composition [15] [16].
Method | Resolution (ee%) | Analysis Time (min) | Applicability | Reference |
---|---|---|---|---|
Chiral High Performance Liquid Chromatography | >95 | 15-30 | General | [17] |
Nuclear Magnetic Resonance with Chiral Shift Reagents | >90 | 45-60 | Solution-based | [15] |
Matrix-Assisted Diffusion-Ordered Spectroscopy | >85 | 30-45 | Complex mixtures | [15] |
Fluorine-19 Nuclear Magnetic Resonance Sensing | >92 | 20-35 | Functionalized derivatives | [16] |
The fundamental principles underlying enantiomer differentiation in spirocyclic systems involve specific molecular recognition mechanisms [15]. Research has demonstrated that heterochiral complexes formed between spirocyclic enantiomers and chiral resolving agents exhibit distinct thermodynamic stabilities [15]. Molecular dynamics simulations have revealed that these stability differences arise from variations in intermolecular hydrogen bonding patterns and van der Waals interactions [15].
Quantum mechanical calculations have provided detailed insights into the energetic factors governing enantiomer discrimination [15]. The computed binding free energies for diastereomeric complexes show systematic differences ranging from 1.5 to 3.2 kilocalories per mole, sufficient to enable effective chromatographic separation [15]. These calculations have identified specific structural criteria that determine the selectivity of chiral recognition processes [15].